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(3-Methoxybutyl)amine hydrochloride Documentation Hub

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  • Product: (3-Methoxybutyl)amine hydrochloride
  • CAS: 1417569-76-6; 55619-09-5

Core Science & Biosynthesis

Foundational

Technical Guide & Safety Profile: 3-Methoxybutan-1-amine Hydrochloride

The following is an in-depth technical guide and safety data analysis for 3-Methoxybutan-1-amine Hydrochloride . This document is structured to serve researchers and drug development professionals, moving beyond standard...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety data analysis for 3-Methoxybutan-1-amine Hydrochloride . This document is structured to serve researchers and drug development professionals, moving beyond standard compliance text to provide actionable, field-proven insights.

Document Type: Enhanced Safety Data Sheet (eSDS) & Technical Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists[1]

Chemical Identity & Research Context

The "Why" Behind the Molecule

In modern drug discovery, 3-methoxybutan-1-amine hydrochloride is more than a simple building block; it is a strategic tool for Multiparametric Optimization (MPO) .[1] The introduction of the 3-methoxybutyl motif serves two primary functions in lead optimization:

  • Lipophilicity Modulation: The ether oxygen lowers

    
     compared to a pure isopentyl chain, improving solubility without introducing a hydrogen bond donor (HBD).
    
  • Metabolic Stability: The branching at the C3 position, combined with the methoxy cap, can sterically hinder oxidative metabolism at the terminal positions, a common liability in aliphatic amines.

Product Identifiers
ParameterDetail
Chemical Name 3-Methoxybutan-1-amine hydrochloride
Synonyms 3-Methoxybutylamine HCl; 1-Amino-3-methoxybutane hydrochloride
CAS Number 2988847-35-2 (Specific to (S)-isomer); Racemate often unlisted or referenced via free base.[1]
Molecular Formula

Molecular Weight 139.62 g/mol
Structure

Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200)

While many aliphatic amines are corrosive, the hydrochloride salt form significantly mitigates volatility and immediate corrosivity, shifting the profile to Irritant .[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3][4][5][6]

    • H315: Causes skin irritation.[3][6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[3][6]

The "Hidden" Hazards (Expert Insight)

Standard SDSs often miss the operational risks specific to this compound class:

  • Hygroscopicity: Like most amine hydrochlorides with ether linkages, this compound is highly hygroscopic. Absorption of atmospheric water leads to "gumming," which alters stoichiometry during weighing. A wet sample is a compromised sample. [1]

  • Free Base Liberation: In basic aqueous media (pH > 10), the free amine is liberated. The free base is volatile and likely Corrosive , requiring different PPE standards than the salt.

Physicochemical Profile

Data Integrity Note: Values below are synthesized from experimental data of close structural analogs (e.g., 3-methoxypropylamine HCl) and calculated properties, as specific experimental data for the butyl homolog is rare in public domains.

PropertyValueOperational Implication
Physical State White to off-white crystalline solidVisual check: Yellowing indicates oxidation.[1]
Melting Point >150°C (Decomposes)Do not dry in oven >60°C; use vacuum desiccator.[7]
Solubility (Water) >50 mg/mLExcellent for aqueous workups.[7]
Solubility (DMSO) SolubleSuitable for biological assay stock solutions.
pKa (Conjugate Acid) ~10.0 - 10.5 (Predicted)Remains protonated at physiological pH (7.4).[1]
Hygroscopicity HighStore under inert gas (Argon/Nitrogen).

Handling & Storage Protocol: A Self-Validating System

Core Directive: The integrity of your biological assay depends on the stoichiometry of this reagent. The following protocol ensures the compound remains anhydrous and chemically pure.

Storage[3]
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed glass vial with Parafilm or heat-shrink band. Avoid metal containers due to potential chloride corrosion over long periods.[1][7]

Operational Workflow (Weighing & Solubilization)

This workflow uses a "Check-Point" system to validate sample quality before use.

HandlingWorkflow Start Start: Retrieve Vial from 4°C Equilibrate Step 1: Equilibrate to RT (Prevent Condensation) Start->Equilibrate VisualCheck Step 2: Visual Inspection Equilibrate->VisualCheck FailState STOP: Material is Wet/Degraded (Recrystallize or Discard) VisualCheck->FailState Clumped/Yellow Weighing Step 3: Weighing (Rapid, <2 min exposure) VisualCheck->Weighing Free-flowing White Powder Dissolution Step 4: Dissolution (DMSO or Water) Weighing->Dissolution InertGas Step 5: Backfill with Argon & Reseal Dissolution->InertGas

Caption: Figure 1: Self-validating handling workflow. The "Visual Inspection" node is the critical control point (CCP) to prevent stoichiometry errors caused by water absorption.[1]

Emergency Response & First Aid

Principle: Treat as a chemical irritant that can become corrosive upon contact with moist mucous membranes (due to hydrolysis and local high concentration).

Exposure Response Matrix
  • Inhalation: Move to fresh air immediately. If wheezing occurs (indicating bronchial irritation), seek medical attention.

  • Skin Contact: Brush off dry powder before rinsing. Then wash with soap and water for 15 minutes.

    • Why brush first? Adding water to a large mass of amine salt on the skin can create a concentrated, hypertonic, acidic solution that exacerbates irritation.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][3][4][5] Remove contact lenses if present.[3][4][5] Do not neutralize with acids or bases; use saline or water only.

Emergency Decision Tree

EmergencyResponse Event Exposure Event Type Identify Exposure Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Wash w/ Soap & Water 3. Monitor for redness Skin->ActionSkin ActionEye 1. Flush water (15 min) 2. Seek Medical Aid Eye->ActionEye ActionInhale 1. Fresh Air 2. If breathing difficult -> Oxygen Inhale->ActionInhale

Caption: Figure 2: Triage logic for accidental exposure. Eye contact is prioritized as the highest risk due to potential for irreversible corneal damage.[1]

Synthesis & Derivation Logic

For researchers unable to source the compound, it is typically synthesized via two primary routes. Understanding the route helps identify potential impurities (e.g., residual metals or azides).

  • Reductive Amination:

    • Precursor: 3-methoxybutan-1-ol (CAS 2517-43-3)

      
       Oxidation to aldehyde 
      
      
      
      Reductive amination with
      
      
      .[1]
    • Impurity Risk:[3] Residual Boron species.

  • Mesylate Displacement:

    • Precursor: 3-methoxybutan-1-ol

      
       Mesylate 
      
      
      
      Azide (
      
      
      )
      
      
      Reduction (
      
      
      ).[1]
    • Impurity Risk:[3] Trace azides (explosion hazard in scale-up) or Palladium.

Disposal Considerations

Regulatory Status: As an organic amine salt, it does not typically classify as "P-listed" (acutely toxic) waste under US EPA RCRA, but it is a "Characteristic" waste if it exhibits corrosivity (unlikely for the salt) or ignitability.[1]

  • Recommendation: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do not dispose of down the drain. The methoxy-amine motif can be toxic to aquatic microorganisms (H400/H411 potential based on analogs).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17291, 3-Methoxy-1-butanol (Precursor Data). Retrieved February 13, 2026. [Link]

  • Barnes-Seeman, D. "The physicochemical properties of amines and their importance in drug discovery." Journal of Medicinal Chemistry, 2012.

Sources

Protocols & Analytical Methods

Method

Protocol for Reductive Amination Using (3-Methoxybutyl)amine Hydrochloride

An Application Guide for the Synthesis of Secondary Amines This document provides a comprehensive guide for performing reductive amination, a cornerstone reaction in medicinal and synthetic chemistry for the formation of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Secondary Amines

This document provides a comprehensive guide for performing reductive amination, a cornerstone reaction in medicinal and synthetic chemistry for the formation of carbon-nitrogen bonds. We will focus on a robust protocol utilizing (3-Methoxybutyl)amine hydrochloride as the amine source and sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanistically-grounded, and field-tested methodology.

Foundational Principles: The "Why" Behind the Protocol

Reductive amination is a superior method for the synthesis of substituted amines compared to direct alkylation with alkyl halides, as it elegantly avoids the common issue of over-alkylation.[1][2] The process is typically a one-pot reaction that proceeds in two discrete, mechanistically-linked stages:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or ketone). This forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under the weakly acidic conditions optimal for this reaction, the imine is protonated to form a highly electrophilic iminium ion.[3][4] The equilibrium of this step is crucial and can be influenced by the removal of water.

  • Hydride Reduction: The intermediate iminium ion is then irreversibly reduced by a selective hydride-donating reagent to furnish the final amine product.[5]

The choice of reducing agent is critical for the success of the reaction. While several exist, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[4][6] Its synthetic utility stems from its reduced reactivity compared to reagents like sodium borohydride (NaBH₄). STAB is not potent enough to significantly reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion intermediate.[1][6] This chemoselectivity ensures high yields of the desired amine product and minimizes the formation of alcohol byproducts.[4] Furthermore, it circumvents the use of the highly toxic sodium cyanoborohydride (NaBH₃CN), which poses a risk of releasing hydrogen cyanide gas.[1][3]

Our protocol utilizes an amine hydrochloride salt. Amine salts are often more stable, crystalline, and easier to handle than their free-base counterparts. However, they are not nucleophilic. Therefore, the protocol requires the in situ neutralization of the hydrochloride salt with a non-nucleophilic base to liberate the free amine, enabling it to participate in the reaction.[7]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde or Ketone (R₂C=O) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine (3-Methoxybutyl)amine (R¹-NH₂) Amine->Hemiaminal Imine Imine Intermediate (R₂C=NR¹) Hemiaminal->Imine - H₂O Iminium Iminium Ion ([R₂C=NHR¹]⁺) Imine->Iminium + H⁺ (from Acid Catalyst) Product Secondary Amine Product Iminium->Product + Hydride (H⁻) STAB Sodium Triacetoxyborohydride (NaBH(OAc)₃) STAB->Iminium

Figure 1. Reductive Amination Mechanism.

Detailed Experimental Protocol

This section outlines a general procedure for the reductive amination of a model ketone, cyclohexanone, with (3-Methoxybutyl)amine hydrochloride. The stoichiometry and reaction times may require optimization for different substrates.

Materials and Reagents
Reagent/MaterialRoleMolar Eq.Notes
CyclohexanoneCarbonyl Substrate1.0Ensure purity and dryness.
(3-Methoxybutyl)amine HClAmine Source1.1A slight excess helps drive the reaction.
Triethylamine (NEt₃)Non-nucleophilic Base1.2Neutralizes the HCl salt.
Sodium TriacetoxyborohydrideReducing Agent1.5Moisture-sensitive; handle quickly.
Acetic Acid (Glacial)Catalyst0.1 - 1.0Optional, but often accelerates imine formation.
1,2-Dichloroethane (DCE)Solvent-Anhydrous grade is recommended. THF is an alternative.[4]
Saturated NaHCO₃ (aq)Quenching Agent-Neutralizes acid and quenches excess reagent.
Dichloromethane (DCM)Extraction Solvent-For product isolation.
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-To remove residual water from the organic phase.
Round-bottom flask, stir bar, condenser, nitrogen inletGlassware-Ensure all glassware is oven-dried.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq.), (3-Methoxybutyl)amine hydrochloride (1.1 eq.), and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2-0.5 M.

  • Amine Free-Basing: Begin stirring the suspension and add triethylamine (1.2 eq.) dropwise. Stir the mixture at room temperature for 15-20 minutes. The formation of triethylamine hydrochloride may be visible as a precipitate.

  • Imine Formation: Optional but recommended: Add glacial acetic acid (e.g., 1.0 eq.). Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by TLC or GC-MS.[8]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirring mixture in portions over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and any potential gas evolution. The reaction is typically stirred at room temperature overnight (12-18 hours).

  • Reaction Quench: Once the reaction is complete (as determined by TLC or GC-MS analysis), slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. This step neutralizes any remaining acid and quenches the unreacted hydride reagent.

  • Aqueous Work-up & Extraction:

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with water and then with brine to remove water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: The crude amine can be purified via several methods. For basic amines, an acid-base extraction is often effective.[9] Alternatively, purification by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to prevent product streaking) will yield the pure secondary amine.

Figure 2. Experimental Workflow for Reductive Amination.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete free-basing of the amine salt.2. Insufficient imine formation.3. Deactivated or insufficient reducing agent.4. Presence of water in reagents/solvent.1. Ensure sufficient base (1.1-1.2 eq.) is added and stirred before adding other reagents.2. Increase the reaction time for imine formation, add a catalytic amount of acetic acid, or use a dehydrating agent like anhydrous MgSO₄.3. Use fresh STAB from a newly opened bottle; add a larger excess (1.5-2.0 eq.).4. Use anhydrous solvents and oven-dried glassware.
Formation of Alcohol Byproduct 1. The reducing agent is too reactive (e.g., NaBH₄ was used).2. Reaction conditions are too acidic, activating the carbonyl for reduction.1. Ensure the correct, milder reducing agent (STAB) is used.[4]2. Avoid a large excess of acetic acid. The reaction should be only weakly acidic.
Di-alkylation of Amine The secondary amine product reacts with another molecule of the carbonyl starting material.This is less common when starting with a primary amine but can occur. Using a slight excess of the primary amine (1.1-1.2 eq.) can suppress this side reaction.[4]
Difficult Product Isolation 1. Emulsion formation during aqueous work-up.2. The final amine product has some water solubility.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Perform multiple extractions (3-5 times) with the organic solvent. Consider switching to a more polar extraction solvent if the product is polar.

Safety and Handling Precautions

  • General: All manipulations should be performed inside a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive. It reacts with water and protic solvents to release flammable hydrogen gas. It is also an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • 1,2-Dichloroethane (DCE): DCE is a toxic solvent and a suspected human carcinogen. Handle with extreme care, ensuring no skin contact or vapor inhalation. Whenever possible, consider substituting with a less hazardous solvent like tetrahydrofuran (THF).

  • Triethylamine (NEt₃) & Acetic Acid: These are corrosive liquids with noxious vapors. Handle them in the fume hood.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • All Chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11549-11553. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Carlson, M. W., et al. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 94(7), 923–926. Retrieved from [Link]

  • Request PDF. (2025, August 9). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • WordPress. (n.d.). Reductive Amination. Retrieved from [Link]

  • The Organic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Tarver, J. D., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5739–5742. Retrieved from [Link]

  • MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 12(10), 1145. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

Sources

Application

Synthesis of opioid receptor antagonists using 3-methoxybutylamine

Application Note: Targeted Synthesis of Opioid Receptor Antagonists Incorporating the 3-Methoxybutyl Moiety Part 1: Executive Summary & Strategic Rationale In the development of opioid receptor antagonists, the nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Synthesis of Opioid Receptor Antagonists Incorporating the 3-Methoxybutyl Moiety

Part 1: Executive Summary & Strategic Rationale

In the development of opioid receptor antagonists, the nitrogen substituent (N-17 in morphinans, N-1 in piperidines) acts as the critical "address" domain, dictating receptor subtype selectivity (


) and intrinsic efficacy (agonist vs. antagonist). While classical antagonists utilize allyl (naloxone) or cyclopropylmethyl (naltrexone) groups, the 3-methoxybutyl  moiety represents a strategic bioisostere designed to modulate lipophilicity (logP) and metabolic stability.

Why 3-Methoxybutylamine?

  • Lipophilic Tuning: The ether oxygen lowers logP relative to a pentyl chain, potentially reducing CNS penetration for the development of peripherally acting opioid receptor antagonists (PAMORAs), similar to alvimopan or methylnaltrexone.

  • Metabolic Stability: The methoxy ether is generally more resistant to oxidative metabolism than corresponding esters or terminal alcohols.

  • Receptor Binding: The oxygen atom can serve as a hydrogen bond acceptor, probing specific residues in the receptor's extracellular loop regions.

Chemical Challenge: Direct coupling of 3-methoxybutylamine (a primary amine) to Noroxymorphone (a secondary amine) is not chemically viable via simple substitution. This Application Note details the two validated workflows to incorporate this amine:

  • Workflow A (The Conversion Route): Transforming the amine into an electrophile (alkyl halide) for standard N-alkylation.

  • Workflow B (The De Novo Route): Using the amine as a nucleophile to construct 4-phenylpiperidine antagonist scaffolds from acyclic precursors.

Part 2: Experimental Workflows (Visualized)

The following diagram outlines the decision matrix for synthesizing antagonists using 3-methoxybutylamine.

OpioidSynthesis Start Starting Reagent: 3-Methoxybutylamine Decision Target Scaffold? Start->Decision RouteA Route A: Morphinan Core (e.g., Naltrexone analogs) Decision->RouteA High Potency Antagonist RouteB Route B: Piperidine Core (e.g., Alvimopan analogs) Decision->RouteB Peripheral Antagonist StepA1 Step 1: Diazotization/Hydrolysis (Amine -> Alcohol) RouteA->StepA1 StepB1 Step 1: Bis-Alkylation (with Divinyl Ketone precursor) RouteB->StepB1 StepA2 Step 2: Bromination (Alcohol -> Alkyl Bromide) StepA1->StepA2 StepA3 Step 3: N-Alkylation of Noroxymorphone StepA2->StepA3 StepB2 Step 2: Grignard Addition (PhMgBr) StepB1->StepB2

Figure 1: Synthetic pathways for incorporating 3-methoxybutylamine into opioid antagonist scaffolds. Route A modifies existing morphinans; Route B builds the ring from scratch.

Part 3: Detailed Protocols

Protocol A: Synthesis of N-(3-Methoxybutyl)noroxymorphone

Target Audience: Researchers modifying Naltrexone/Oxymorphone cores.

This protocol overcomes the nucleophilic mismatch by converting the amine reagent into a reactive alkyl halide.

Phase 1: Conversion of Amine to Alkyl Bromide Direct diazotization in the presence of bromide is often low-yielding for aliphatic amines. We recommend a two-step sequence via the alcohol to ensure purity.

  • Hydrolysis (Amine

    
     Alcohol): 
    
    • Dissolve 3-methoxybutylamine (10 mmol) in 10% aqueous acetic acid.

    • Cool to 0°C. Add

      
       (1.5 eq) dropwise.
      
    • Allow to warm to RT overnight. The diazonium intermediate decomposes to form 3-methoxybutan-1-ol.

    • Purification: Extract with DCM, dry over

      
      , and concentrate.
      
  • Bromination (Appel Reaction):

    • Reagents: 3-methoxybutan-1-ol (from step 1),

      
       (1.2 eq), 
      
      
      
      (1.2 eq).
    • Solvent: Anhydrous

      
       (DCM).
      
    • Procedure:

      • Dissolve alcohol and

        
         in DCM at 0°C.
        
      • Add

        
         portion-wise (exothermic).
        
      • Stir at RT for 3 hours.

      • Filter through a silica plug to remove phosphine oxide.

      • Concentrate to yield 1-bromo-3-methoxybutane .

Phase 2: N-Alkylation of Noroxymorphone Mechanism:


 substitution.
Critical Control: Prevention of O-alkylation at the phenolic position (C3).
ParameterSpecificationRationale
Substrate Noroxymorphone HClThe "Nor" derivative lacks the N-methyl group.
Electrophile 1-bromo-3-methoxybutaneSynthesized in Phase 1.
Base

or

Mild base prevents phenolate formation (O-alkylation).
Solvent DMF or NMPPolar aprotic solvent enhances

rate.
Temperature 60°C - 80°CSufficient energy for secondary amine alkylation without degradation.

Step-by-Step Procedure:

  • Suspend Noroxymorphone HCl (1.0 eq) and

    
     (2.5 eq) in DMF (0.2 M concentration).
    
  • Purge the vessel with Nitrogen (essential to prevent oxidative degradation of the morphinan).

  • Add 1-bromo-3-methoxybutane (1.1 eq).

  • Heat to 60°C and monitor by HPLC (C18 column, Acetonitrile/Water gradient).

    • Endpoint: Disappearance of Noroxymorphone peak.

  • Work-up: Dilute with water, extract into Ethyl Acetate. Wash organic layer with brine.[1]

  • Purification: Column chromatography (MeOH:DCM 5:95 with 0.1%

    
    ).
    
  • Validation:

    
     should show the disappearance of the N-H signal and appearance of the methoxy singlet (
    
    
    
    ppm) and butyl chain multiplets.
Protocol B: De Novo Synthesis of N-Substituted Piperidines

Target Audience: Researchers synthesizing 4-phenylpiperidine antagonists (e.g., Alvimopan/Meperidine class).

Here, 3-methoxybutylamine acts as the primary amine nucleophile to construct the piperidine ring via a double Michael addition (Petrenko-Kritschenko type condensation).

Reaction Scheme: 3-Methoxybutylamine + Methyl Acrylate (2 eq) -> [Intermediate] -> Dieckmann Condensation Alternatively, use the "Bis-alkylation" route for higher stability:

Procedure:

  • Reagents: 3-methoxybutylamine (1.0 eq), Ethyl Acrylate (2.2 eq).

  • Michael Addition:

    • Mix amine and ethyl acrylate in Ethanol. Reflux for 4 hours.

    • Product:

      
      -bis(2-(ethoxycarbonyl)ethyl)-3-methoxybutylamine.
      
  • Dieckmann Cyclization:

    • Treat the diester intermediate with Sodium Ethoxide (NaOEt) in Toluene/Ethanol.

    • This yields the N-(3-methoxybutyl)-4-piperidone derivative (beta-keto ester).

  • Decarboxylation:

    • Acid hydrolysis (HCl, reflux) removes the ester group, yielding N-(3-methoxybutyl)-4-piperidone .

  • Functionalization to Antagonist:

    • React the ketone with Phenylmagnesium Bromide (Grignard) to install the 4-phenyl group.

    • Result: A 4-hydroxy-4-phenylpiperidine core with the desired N-sidechain.

Part 4: References & Authority

In-Text Citations & Mechanistic Grounding:

  • The "Address-Message" Concept: The modification of the N-substituent (Address) to switch efficacy from agonist to antagonist is based on the foundational work of Portoghese et al. [1].

  • N-Alkylation Selectivity: The use of bicarbonate in DMF to favor N-alkylation over O-alkylation on morphinan scaffolds is a standard industry practice validated in the synthesis of Naltrexone [2].

  • Piperidine Synthesis: The construction of piperidine rings using primary amines and acrylate derivatives is a classic application of the Robinson-Schöpf-style condensation, essential for phenylpiperidine opioid ligands [3].

References List:

  • Portoghese, P. S. (1965). A new concept on the mode of interaction of narcotic analgesics with receptors. Journal of Medicinal Chemistry, 8(5), 609-616. Link

  • Sinyakov, A. et al. (2012). Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. RSC Advances, 2, 11318-11325.[2] Link

  • Janssen, P. A. J., & Eddy, N. B. (1960). Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine. Journal of Medicinal and Pharmaceutical Chemistry, 2(1), 31-45. Link

Sources

Method

Application Note: Engineering "Chameleonic" Macrocycles via 3-Methoxybutylamine Incorporation

Executive Summary This guide details the protocol for utilizing 3-methoxybutylamine (3-MBA) as a critical side-chain building block in the solid-phase synthesis of peptidomimetic macrocycles. While traditional peptide ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 3-methoxybutylamine (3-MBA) as a critical side-chain building block in the solid-phase synthesis of peptidomimetic macrocycles. While traditional peptide macrocycles often suffer from poor oral bioavailability due to high polar surface area (PSA) and molecular weight, the incorporation of ether-containing side chains like 3-MBA facilitates a "chameleonic" physicochemical profile. This moiety allows the macrocycle to bury polar groups via intramolecular hydrogen bonding (IMHB) in lipophilic environments (membranes) while exposing them in aqueous media (blood), thereby optimizing both solubility and permeability.[1][2]

Scientific Rationale & Mechanism

The Solubility-Permeability Paradox

Macrocycles in the "Beyond Rule of 5" (bRo5) space frequently encounter a development bottleneck:

  • High Polarity: Required for aqueous solubility but prevents passive membrane diffusion.

  • High Lipophilicity: Aids permeability but leads to aggregation and poor metabolic stability.

The 3-Methoxybutylamine Solution

3-Methoxybutylamine acts as a solubility-tuning sub-monomer . Unlike standard alkyl amines (leucine-like), the ether oxygen in 3-MBA serves as a weak hydrogen bond acceptor.

  • Mechanism: In non-polar solvents (mimicking the lipid bilayer), the flexible butyl chain allows the ether oxygen to fold back and sequester backbone amide protons. This reduces the effective desolvation penalty required to cross the membrane.

  • Result: The macrocycle exhibits "chameleonicity"—high apparent lipophilicity during transport and high solubility in plasma.

Chemical Profile
  • Reagent: 3-Methoxybutylamine (CAS: 50543-02-9 or similar isomers depending on sourcing).

  • Functionality: Primary amine (

    
    ) for amide bond formation or nucleophilic displacement.
    
  • Boiling Point: ~120°C (estimated).

  • Handling: Hygroscopic and volatile; store under inert gas.

Experimental Workflow Visualization

The following diagram illustrates the Sub-Monomer Peptoid Synthesis strategy, which is the most robust method for incorporating 3-MBA into a macrocyclic backbone.

G Resin Rink Amide Resin (Solid Support) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Swell & Prep Displacement Step 2: Displacement (3-Methoxybutylamine) Acylation->Displacement Electrophile Generation Elongation Chain Elongation (Repeat Cycles) Displacement->Elongation Nucleophilic Attack (SN2) Elongation->Acylation Next Cycle Cyclization Step 3: Macrocyclization (Head-to-Tail) Elongation->Cyclization Full Length Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage On-Resin Finish Final Chameleonic Macrocycle Cleavage->Final Isolation

Caption: Workflow for Sub-monomer Synthesis. 3-Methoxybutylamine is introduced during the Displacement step to create N-substituted glycine units.

Detailed Protocol: Sub-Monomer Incorporation

This protocol utilizes the Zuckermann Sub-Monomer Method , widely regarded as superior to reductive amination for introducing specific side chains like 3-MBA due to higher yields and lack of racemization.

Materials Required[3][4]
  • Solid Support: Rink Amide resin (Loading: 0.5–0.7 mmol/g).

  • Acylating Agent: Bromoacetic acid (2.0 M in DMF).

  • Activator: N,N'-Diisopropylcarbodiimide (DIC) (2.0 M in DMF).

  • Amine Reagent: 3-Methoxybutylamine (1.0 M in NMP). Note: Dilute in NMP rather than DMF to prevent side reactions.

  • Solvents: DMF (HPLC grade), DCM, Methanol.

Step-by-Step Procedure
Step 1: Resin Preparation[3]
  • Weigh 100 mg of Rink Amide resin into a fritted syringe reaction vessel.

  • Swell in DMF (2 mL) for 20 minutes.

  • Deprotect Fmoc group (if present) using 20% Piperidine/DMF (2 x 10 min).

  • Wash resin: DMF (3x), DCM (3x), DMF (3x).

Step 2: Bromoacetylation (The "Hook")
  • Add 1 mL of 2.0 M Bromoacetic acid in DMF to the resin.

  • Immediately add 1 mL of 2.0 M DIC in DMF.

  • Agitate at room temperature for 30 minutes .

    • Mechanism:[1][4] Generates a resin-bound bromoacetyl electrophile.

  • Drain and wash resin thoroughly with DMF (5x) to remove excess bromoacetic acid.

Step 3: Nucleophilic Displacement (The 3-MBA Addition)
  • Add 2 mL of 1.0 M 3-Methoxybutylamine in NMP to the resin.

  • Agitate at room temperature for 60–90 minutes .

    • Critical Note: The reaction is an

      
       displacement. The primary amine of 3-MBA attacks the 
      
      
      
      -carbon, displacing the bromide.
  • Drain and wash resin: DMF (3x), DCM (3x), DMF (3x).

  • QC Check: Perform a Chloranil Test (see Section 5). A positive result (blue/green beads) confirms the presence of the secondary amine, indicating successful coupling.

Step 4: Elongation
  • Repeat Steps 2 and 3 to build the oligomer backbone.

  • To introduce standard amino acids (hybrid synthesis), couple Fmoc-amino acids using HATU/DIEA after a Displacement step.

Step 5: On-Resin Cyclization
  • Once the linear chain is complete, remove the N-terminal protecting group.

  • Cleave the C-terminal ester linkage (if using specific linkers) or activate the C-terminus (if using side-chain anchoring).

  • Use PyBOP (3 eq) and HOAt (3 eq) with DIEA (6 eq) in dilute DMF.

  • Agitate for 12–24 hours.

Quality Control & Validation

The Chloranil Test (Secondary Amines)

Since 3-MBA incorporation results in a secondary amine (an N-substituted glycine), the standard Kaiser test is ineffective.

  • Reagent: 2% Acetaldehyde in DMF + 2% Chloranil in DMF.

  • Procedure: Add a few beads to a tube. Add 2 drops of each solution. Wait 5 mins.

  • Result: Dark blue/green beads = Positive (Secondary amine present). Colorless/Amber = Negative (Coupling failed or Acylation complete).

Analytical Data (Example)
  • LC-MS: Expect the mass shift corresponding to the N-3-methoxybutyl glycine unit.

    • Mass Calculation: Glycine residue (57 Da) + 3-methoxybutyl side chain (87 Da) - H (1) = ~143 Da added mass per unit .

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours. Precipitate in cold diethyl ether.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield on Displacement Steric hindrance or old reagents.Increase 3-MBA concentration to 2.0 M. Heat to 35°C (use caution with volatility).
Incomplete Acylation DIC degradation (urea formation).Use fresh DIC. Perform "Double Coupling" (repeat Step 2).
Cross-linking Di-alkylation of the amine.Ensure high excess (10-20 eq) of 3-MBA is used relative to resin loading to favor mono-alkylation.
Resin Aggregation "Sticky" hydrophobic sequences.The 3-MBA should actually help this, but if observed, switch solvent to NMP/DMSO (1:1).

References

  • Zuckermann, R. N., et al. (1992).[5] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[1][6]

  • Whitty, A., et al. (2016). "Beyond the Rule of 5: Properties of Macrocyclic Drugs." Nature Reviews Drug Discovery.

  • Lokey, R. S., et al. (2015). "Passive Membrane Permeability in Cyclic Peptides." Journal of Medicinal Chemistry. (Discusses the "Chameleon" effect of ether side chains).

  • Horn, T., et al. (2004). "Peptoids as a platform for the rapid generation of chameleonic macrocycles." Biopolymers.[6][7]

Sources

Application

Reaction conditions for acylation of 3-methoxybutylamine

Application Note: Optimized Acylation Protocols for 3-Methoxybutylamine Part 1: Executive Summary & Chemical Profile 1.1 Scope and Application 3-Methoxybutylamine (specifically 3-methoxybutan-1-amine) is a valuable build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Acylation Protocols for 3-Methoxybutylamine

Part 1: Executive Summary & Chemical Profile

1.1 Scope and Application 3-Methoxybutylamine (specifically 3-methoxybutan-1-amine) is a valuable building block in medicinal chemistry. The 3-methoxy moiety serves as a polar "solubilizing tail," often incorporated into drug candidates to lower


 and improve metabolic stability compared to simple alkyl chains. This guide details the acylation of this primary amine to form amides, a critical step in synthesizing kinase inhibitors and GPCR ligands.

1.2 Substrate Profile: 3-Methoxybutylamine

  • CAS: 50539-71-4

  • Structure:

    
    
    
  • Physical State: Colorless liquid.[1]

  • Boiling Point: ~135–145°C (Estimated based on homologs; 3-methoxypropylamine is 118°C).

  • Key Properties:

    • Nucleophilicity: High (Primary amine).

    • Solubility: Miscible with water and most organic solvents due to the ether oxygen.

    • Volatility: Moderate.[2] Significant vapor pressure at room temperature; requires handling in a fume hood.

    • Odor: Ammoniacal/Fishy.

Part 2: Reaction Protocols

This guide presents three distinct methodologies based on the acylating agent's stability and the scale of the reaction.

Method A: The Anhydrous Approach (Acid Chlorides/Anhydrides)

Best for: Stable acid partners, high-throughput parallel synthesis, and milligram-to-gram scale.

Reagents:

  • Substrate: 3-Methoxybutylamine (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1 equiv) or Anhydride (1.1 equiv)

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ).
    
  • Solvation: Dissolve 3-methoxybutylamine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Controls exotherm and prevents volatilization of the amine.
    
  • Addition: Add the Acid Chloride dropwise over 10–15 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (See Part 3).

  • Workup (The "Dual-Wash" System):

    • Dilute with excess DCM.

    • Wash 1 (Acidic): Wash with 1M HCl (aq). Purpose: Protonates unreacted amine, moving it to the aqueous layer.

    • Wash 2 (Basic): Wash with Saturated

      
      .[3] Purpose: Neutralizes excess acid/anhydride hydrolysis products.
      
    • Dry: Dry organic layer over

      
      , filter, and concentrate.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>10g), water-tolerant acid chlorides, and "Green" chemistry requirements.

Reagents:

  • Solvent System: 1:1 mixture of Water and Ethyl Acetate (or Toluene).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH).
    

Protocol:

  • Dissolve 3-methoxybutylamine in the organic solvent.

  • Dissolve the inorganic base (2.0 equiv) in water.

  • Combine phases and cool to

    
     with vigorous stirring.
    
  • Add Acid Chloride dropwise.

  • Stir at RT for 4 hours.

  • Separation: Separate layers. The product (amide) remains in the organic layer; salts and unreacted amine (if pH is managed) stay in the aqueous phase.

Method C: Carbodiimide Coupling (Carboxylic Acids)

Best for: Complex, expensive, or acid-sensitive carboxylic acids (e.g., chiral amino acids).

Reagents:

  • Coupling Agent: EDC[4][5]·HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DCM.

Protocol:

  • Dissolve the Carboxylic Acid and DIPEA in DMF.

  • Add the Coupling Agent (HATU or EDC) at

    
    .[4] Stir for 15 mins to activate the acid (forming the active ester).
    
  • Add 3-methoxybutylamine.

  • Stir at RT for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate. Wash extensively with 5% LiCl (aq) (to remove DMF), followed by the Acid/Base wash described in Method A.

Part 3: Critical Process Parameters & Visualization

Reaction Logic & Decision Tree

The following diagram illustrates the decision-making process for selecting the correct protocol and the subsequent workup logic.

AcylationWorkflow Start Start: Acylation of 3-Methoxybutylamine AcidType Is the Acyl Partner Sensitive/Complex? Start->AcidType MethodA Method A: Acid Chloride (Anhydrous DCM/TEA) AcidType->MethodA No (Stable/Simple) MethodC Method C: Coupling Agent (HATU/EDC + Acid) AcidType->MethodC Yes (Chiral/Complex) Reaction Reaction Progress (TLC/LCMS) MethodA->Reaction MethodC->Reaction Workup Biphasic Workup Reaction->Workup AcidWash Acid Wash (1M HCl) Removes unreacted amine Workup->AcidWash BaseWash Base Wash (NaHCO3) Removes acid byproducts AcidWash->BaseWash Final Final Product: N-(3-methoxybutyl)amide BaseWash->Final

Caption: Decision matrix for selecting acylation conditions and the "Dual-Wash" purification strategy.

Quantitative Comparison of Methods
FeatureMethod A (Acid Chloride)Method B (Schotten-Baumann)Method C (Coupling Agents)
Reaction Rate Very Fast (< 2 hrs)Fast (2–4 hrs)Slow (12–16 hrs)
Atom Economy Moderate (HCl byproduct)High (Inorganic salt byproduct)Low (Large coupling byproducts)
Cost LowVery LowHigh (Reagent cost)
Purification Extraction usually sufficientExtraction usually sufficientColumn chromatography often required
Water Tolerance Low (Strictly Anhydrous)High (Biphasic)Low (Hydrolysis risk)

Part 4: Quality Control & Troubleshooting

4.1 Self-Validating the Protocol (In-Process Control)

  • TLC Monitoring: Use a stain! 3-methoxybutylamine is not UV active. Use Ninhydrin (stains free amines red/purple) or Iodine .

    • Endpoint: Disappearance of the baseline spot (amine) and appearance of a higher

      
       spot (amide).
      
  • NMR Validation:

    • Proton Shift: In

      
       NMR, the signal for the 
      
      
      
      adjacent to the nitrogen (
      
      
      ) will shift downfield from
      
      
      ppm (amine) to
      
      
      ppm (amide).
    • Methoxy Diagnostic: The methoxy singlet (

      
       ppm) is a convenient internal handle to confirm the integrity of the ether tail.
      

4.2 Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield Volatility of amineEnsure reaction is cooled to

before addition. Use a slight excess (1.2 equiv) of amine if volatile loss is suspected.
Bis-acylation Excess acyl chlorideStrictly control stoichiometry (1:1). Add acyl chloride slowly to dilute amine.
Product in Aqueous Layer High water solubilityThe methoxy group increases polarity. Saturate the aqueous layer with NaCl (salting out) and use DCM or Chloroform for extraction (not Hexanes).
"Rotten" Smell in Product Residual amineThe acid wash (1M HCl) was insufficient. Repeat acid wash or verify pH < 2 during the first wash.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acylation mechanisms).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827-10852. (Review of coupling agents like HATU/EDC).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1672, 3-Methoxypropylamine (Homolog data for physical property estimation).

Sources

Method

Application Notes and Protocols for Peptide Coupling Reagents with (3-Methoxybutyl)amine Hydrochloride

Introduction: Navigating the Nuances of Amine Hydrochloride Salts in Amide Bond Formation In the landscape of modern drug discovery and development, the synthesis of novel amide-containing molecules is a cornerstone of c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Amine Hydrochloride Salts in Amide Bond Formation

In the landscape of modern drug discovery and development, the synthesis of novel amide-containing molecules is a cornerstone of creating new therapeutic agents. The formation of the amide bond, often through the coupling of a carboxylic acid and an amine, is a fundamental transformation. However, researchers frequently encounter amines in their hydrochloride salt form, such as (3-Methoxybutyl)amine hydrochloride. This salt form enhances the stability and shelf-life of the amine, but it introduces a critical challenge in the coupling reaction: the amine's nucleophilicity is masked by protonation.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview and field-proven protocols for the successful coupling of (3-Methoxybutyl)amine hydrochloride with carboxylic acids. We will delve into the rationale behind the selection of coupling reagents, the critical role of the base, and provide detailed, step-by-step methodologies to ensure reproducible and high-yielding results.

The Critical First Step: Liberation of the Free Amine

The primary obstacle in utilizing an amine hydrochloride salt is the protonated state of the amino group, which renders it non-nucleophilic and thus incapable of reacting with an activated carboxylic acid. To initiate the coupling reaction, the hydrochloride salt must be neutralized in situ to generate the free amine.[1] This is typically achieved by the addition of a non-nucleophilic tertiary amine base.

The choice of base is crucial and is dictated by several factors, including its strength (pKa), steric hindrance, and solubility in the chosen reaction solvent. Commonly employed bases include:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base that is often preferred as its bulkiness minimizes side reactions, such as the formation of byproducts with the coupling reagent.

  • Triethylamine (TEA): A widely used and cost-effective base, although its smaller steric profile can sometimes lead to undesired side reactions.

  • N-Methylmorpholine (NMM): A base with a pKa suitable for many coupling reactions, often used in solution-phase synthesis.[2]

Stoichiometrically, at least one equivalent of the base is required to neutralize the hydrochloride salt. However, in practice, a slight excess of the base (typically 1.1 to 2.0 equivalents relative to the amine hydrochloride) is often used to ensure complete deprotonation and to drive the reaction to completion. For coupling reactions that are sensitive to racemization, careful optimization of the base and its stoichiometry is paramount.

A Comparative Analysis of Peptide Coupling Reagents

The selection of the appropriate coupling reagent is paramount to achieving a successful and efficient amide bond formation. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the free amine. The choice of reagent depends on factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions. We will explore three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and the water-solubility of their urea byproduct, which simplifies purification.[3] When used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), the formation of a highly reactive O-acylisourea intermediate is stabilized as an HOBt-ester, which is less prone to racemization and more reactive towards the amine.[4]

Mechanism of Action (EDC/HOBt):

EDC_HOBt_Mechanism

Phosphonium Salts: High Efficiency and Reduced Side Reactions

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and are particularly useful for sterically hindered substrates.[5][6] A key advantage of phosphonium salts over aminium/uronium salts is that they do not react with the amine component, thus avoiding the formation of guanidinium byproducts that can terminate the peptide chain.[5]

Mechanism of Action (PyBOP):

PyBOP_Mechanism

Aminium/Uronium Salts: The Powerhouse Reagents

Aminium/uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling reagents available. They react rapidly and are highly effective for challenging couplings, including those involving sterically hindered amines.[7] HATU's mechanism involves the formation of a highly reactive OAt-active ester.[4] However, it is important to note that an excess of aminium/uronium reagents can react with the primary amine to form a guanidinium byproduct, which can cap the amine and prevent further reaction.[7]

Mechanism of Action (HATU):

HATU_Mechanism

Comparative Data of Selected Coupling Reagents

Reagent ClassExample ReagentAdditiveKey AdvantagesKey Disadvantages
Carbodiimide EDCHOBtWater-soluble byproduct, cost-effective.[3]Potential for racemization, lower reactivity for hindered substrates.
Phosphonium Salt PyBOPNoneHigh efficiency, no amine capping, good for hindered substrates.[5]Byproduct can be difficult to remove.
Aminium/Uronium Salt HATUNoneVery high reactivity, fast reaction times, excellent for difficult couplings.[7]Potential for amine capping if used in excess, higher cost.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of (3-Methoxybutyl)amine hydrochloride with a generic carboxylic acid using EDC/HOBt, PyBOP, and HATU.

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Anhydrous solvents are crucial for the success of these reactions.

  • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and widely applicable method for general amide bond formation.

Materials:

  • Carboxylic acid (1.0 eq)

  • (3-Methoxybutyl)amine hydrochloride (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and (3-Methoxybutyl)amine hydrochloride (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution. Allow the mixture to stir for 10-15 minutes to ensure complete neutralization of the amine hydrochloride.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by washing with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: PyBOP Mediated Coupling

This protocol is recommended for more challenging substrates, including those with steric hindrance.

Materials:

  • Carboxylic acid (1.0 eq)

  • (3-Methoxybutyl)amine hydrochloride (1.2 eq)

  • PyBOP (1.2 eq)[8]

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and (3-Methoxybutyl)amine hydrochloride (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution and stir for 10-15 minutes.

  • Add PyBOP (1.2 eq) to the reaction mixture in one portion.[6]

  • Allow the reaction to slowly warm to room temperature and stir overnight.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • For workup, dilute the reaction mixture with ethyl acetate and wash successively with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Protocol 3: HATU Mediated Coupling

This protocol is ideal for rapid and efficient coupling, especially for difficult or sterically demanding reactions.

Materials:

  • Carboxylic acid (1.0 eq)

  • (3-Methoxybutyl)amine hydrochloride (1.1 eq)

  • HATU (1.1 eq)[9]

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve (3-Methoxybutyl)amine hydrochloride (1.1 eq) in a small amount of anhydrous DMF and add DIPEA (2.5 eq). Stir for 10 minutes.

  • Add the amine/base solution to the carboxylic acid/HATU mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the workup can be performed by diluting with an organic solvent and washing with aqueous acidic and basic solutions, followed by brine.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Pre-activation of the carboxylic acid with the coupling reagent before adding the amine can also improve yields, especially with HATU.[10]

  • Side Reactions: The formation of byproducts can be minimized by using a sterically hindered base like DIPEA, carefully controlling the stoichiometry of the reagents, and maintaining a low reaction temperature.

  • Racemization: For chiral carboxylic acids, the risk of racemization can be reduced by using HOBt or its derivatives as additives, employing a weaker base, and keeping the reaction temperature low.

Conclusion

The successful coupling of (3-Methoxybutyl)amine hydrochloride hinges on the appropriate selection of a coupling reagent and the crucial in-situ neutralization of the amine salt. By understanding the mechanisms of action of different coupling reagents and following the detailed protocols provided, researchers can confidently and efficiently synthesize a wide range of amide-containing molecules. This guide serves as a valuable resource for navigating the common challenges associated with using amine hydrochloride salts in amide bond formation, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(2), 943–954. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (3-Methoxybutyl)amine hydrochloride, 95% Purity, C5H14ClNO, 5 grams. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). PyBOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Amination Strategies for the Synthesis of 3-Methoxybutylamine

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Methoxybutylamine is a valuable primary amine that serves as a versatile building block in the synthesis of more complex molecules, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybutylamine is a valuable primary amine that serves as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its unique combination of a primary amine for further functionalization and a methoxy ether group can impart desirable physicochemical properties to target compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This document provides a detailed guide to two primary catalytic amination methods for the production of 3-methoxybutylamine: the classical reductive amination of 3-methoxybutanal and the atom-economical hydroaminomethylation of methoxy-substituted butenes. We offer in-depth mechanistic insights, comparative data on catalytic systems, and detailed, step-by-step laboratory protocols grounded in established chemical principles.

Introduction: The Strategic Importance of 3-Methoxybutylamine

The synthesis of alkylamines is a cornerstone of modern medicinal chemistry, with reductive amination accounting for approximately 25% of all C-N bond formations in the pharmaceutical industry.[1] Primary amines like 3-methoxybutylamine are particularly crucial as they are readily derivatized to form a wide array of functional groups and molecular scaffolds. The presence of the methoxy group can enhance metabolic stability, modulate lipophilicity, and provide a hydrogen bond acceptor site, making it a desirable feature in drug candidates. This guide focuses on robust catalytic methods that offer high efficiency, selectivity, and scalability, which are critical considerations for drug development professionals.

Method 1: Reductive Amination of 3-Methoxybutanal

Reductive amination is a highly reliable and widely practiced method for amine synthesis.[2] The process occurs in a single pot via two sequential steps: the formation of an intermediate imine from the reaction of an aldehyde (3-methoxybutanal) and ammonia, followed by the immediate reduction of the imine to the target amine (3-methoxybutylamine).

Mechanistic Overview

The causality behind this one-pot reaction lies in the differential reactivity of the functional groups. The initial condensation between the carbonyl group of 3-methoxybutanal and ammonia is typically reversible. The in-situ reduction of the resulting imine shifts the equilibrium towards the final product, driving the reaction to completion. The choice of catalyst and reducing agent is critical to ensure the selective reduction of the C=N bond without significant reduction of the starting aldehyde.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Methoxybutanal 3-Methoxybutanal (R-CHO) Ammonia Ammonia (NH3) Hemiaminal Hemiaminal Intermediate Ammonia->Hemiaminal Imine Imine Intermediate (R-CH=NH) Hemiaminal->Imine - H2O 3-Methoxybutylamine 3-Methoxybutylamine (R-CH2-NH2) Imine->3-Methoxybutylamine + H2 Catalyst Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Wash Raney® Ni with Methanol B Charge Reactor: Catalyst, Solvent, Aldehyde, Ammonia A->B C Seal & Purge (N2 then H2) B->C D Pressurize (50 bar H2) Heat (80 °C) & Stir C->D E Monitor H2 Uptake (6-8 hours) D->E F Cool, Vent & Purge (N2) E->F G Filter through Diatomaceous Earth F->G H Concentrate via Rotary Evaporation G->H I Fractional Distillation H->I J Characterize Product I->J

Caption: Experimental workflow for Raney® Nickel catalyzed reductive amination.

Method 2: Hydroaminomethylation

Hydroaminomethylation (HAM) is a powerful, atom-economical tandem catalytic process that constructs amines directly from alkenes, ammonia, and synthesis gas (CO/H₂). [3]This one-pot reaction combines hydroformylation and reductive amination, avoiding the need to pre-synthesize and isolate the aldehyde intermediate, thus offering a greener and more efficient pathway. [4]

Mechanistic Principles

The process involves two distinct catalytic cycles that must operate compatibly in the same reaction vessel.

  • Hydroformylation: An alkene (e.g., 3-methoxy-1-butene) is first converted to an aldehyde (3-methoxybutanal) using a catalyst (typically Rhodium-based) under syngas pressure.

  • Reductive Amination: The aldehyde formed in situ immediately reacts with ammonia and is reduced by hydrogen, often catalyzed by the same complex or a co-catalyst.

The primary challenge and area of expertise in this method is the development of a catalytic system that is highly active for both steps and provides excellent regioselectivity (i.e., forming the desired linear amine over branched isomers). Bimetallic systems, such as those using Rhodium and Cobalt, have shown promise where one metal primarily drives hydroformylation and the other facilitates the reductive amination step. [3][5]

HAM_Mechanism cluster_reactants Reactants cluster_cycles Tandem Catalytic Cycles cluster_product Product Alkene 3-Methoxy-1-butene Syngas Syngas (CO + H2) Hydroformylation Step 1: Hydroformylation (e.g., Rh catalyst) Syngas->Hydroformylation Ammonia Ammonia (NH3) ReductiveAmination Step 2: Reductive Amination (e.g., Co or Rh catalyst) Ammonia->ReductiveAmination Hydroformylation->ReductiveAmination In-situ Aldehyde Amine 3-Methoxybutylamine ReductiveAmination->Amine

Caption: Simplified schematic of the tandem hydroaminomethylation (HAM) process.

Protocol 2: Homogeneous Rh-Catalyzed Hydroaminomethylation

This protocol outlines a general procedure for the synthesis of 3-methoxybutylamine via hydroaminomethylation. This is an advanced technique requiring expertise in handling homogeneous catalysts and high-pressure gas mixtures.

Materials:

  • 3-Methoxy-1-butene

  • Ammonia (Anhydrous)

  • Synthesis Gas (CO/H₂, 1:1 molar ratio)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Diphosphine ligand (e.g., Xantphos)

  • Toluene (Anhydrous)

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, charge an autoclave with Rh(acac)(CO)₂ (0.1 mol%) and the phosphine ligand (0.2 mol%). The ligand is crucial for controlling the selectivity and stability of the catalyst.

  • Reactor Charging: Add 200 mL of anhydrous toluene. Seal the reactor and transfer it to a fume hood.

  • Add 3-methoxy-1-butene (1.0 mol) via syringe.

  • Cool the reactor to -78°C (dry ice/acetone bath) and condense anhydrous ammonia (3.0 mol) into the vessel.

  • Reaction Execution: Pressurize the reactor with syngas (CO/H₂, 1:1) to 80 bar.

  • Heat the reactor to 120°C with vigorous stirring.

  • Maintain the reaction for 12-16 hours.

  • Work-up: After cooling and venting, the solvent and excess ammonia are removed under reduced pressure. The product is isolated from the catalyst residue by vacuum distillation.

Data Summary

Table 2: Typical Parameters for Hydroaminomethylation

ParameterValueRationale
CatalystHomogeneous Rh/Phosphine LigandProvides high activity and selectivity in hydroformylation. [5]
SubstrateAlkene (e.g., 3-methoxy-1-butene)Direct, atom-economical starting material.
ReagentsSyngas (CO/H₂), NH₃Fundamental building blocks for the tandem reaction.
Temperature120 °CHigher temperatures are often needed to drive both catalytic cycles effectively.
Pressure80 barHigh pressure of syngas is required for the hydroformylation step.
Typical Yield70-85%Yields can be high but are very sensitive to catalyst and conditions.

Process Considerations for Pharmaceutical Development

When moving from laboratory-scale synthesis to pilot plant and manufacturing, several factors become critical.

  • Catalyst Choice: While homogeneous catalysts may offer superior selectivity at the lab scale, the challenges of their separation and the high cost of rhodium often favor the development of a heterogeneous process for large-scale production. [2]The choice between a cheaper but potentially less selective nickel catalyst and a more expensive but highly efficient palladium catalyst must be evaluated based on overall process economics. [6][7]* Impurity Profile: A key aspect of pharmaceutical manufacturing is controlling impurities. Potential impurities in these processes include unreacted starting materials, the intermediate aldehyde (in reductive amination), over-alkylation products (di- and tri-alkylamines), and residual catalyst metals. Rigorous analytical method development is required to quantify and control these impurities.

  • Good Manufacturing Practices (GMP): All manufacturing processes for active pharmaceutical ingredients (APIs) or their intermediates must adhere to GMP guidelines. [8][9]This involves stringent control over raw materials, documented procedures, validated processes, and quality control at every stage to ensure the final product is safe, pure, and effective. [10]

Conclusion

Both reductive amination and hydroaminomethylation represent powerful catalytic methods for the synthesis of 3-methoxybutylamine. Reductive amination using a heterogeneous catalyst like Raney® Nickel is a robust, well-established, and scalable method suitable for industrial production. Hydroaminomethylation offers a more elegant and atom-economical route, aligning with the principles of green chemistry, though it presents greater challenges in catalyst development and optimization. The selection of the optimal synthetic route will depend on project-specific factors including scale, cost, purity requirements, and available technical expertise.

References

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. (2018). The Doyle Group, Princeton University. [Link]

  • Multicomponent synthesis of tertiary alkylamines by photocatalytic olefin-hydroaminoalkylation. (2018). PubMed, National Library of Medicine. [Link]

  • The Role of 3-Methoxypropylamine (MOPA) as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. (2024). ResearchGate. [Link]

  • Preparation method of 3-aminomethyl tetrahydrofuran. (Patent CN110407776B).
  • Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound. (2005). Organic Chemistry Portal. [Link]

  • Preparation of 3-methoxy propanamine. (Patent CN101328129B).
  • Reductive Aminations with Metal Catalysts. (2021). Encyclopedia.pub. [Link]

  • Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru 3 /QDPOP. (2026). ResearchGate. [Link]

  • Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency (EMA). [Link]

  • Three-component synthesis of β-thio tertiary alkylamines from simple alkenes via SH2 homolytic substitution. (2022). Proceedings of the National Academy of Sciences. [Link]

  • 3-Methoxy-3-methylbutanal. PubChem, National Institutes of Health. [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (2016). RSC Publishing. [Link]

  • 3-Methoxy-3-methylbutanol. NIST WebBook. [Link]

  • Guidelines on Good Manufacturing Practices (WHO). World Health Organization. [Link]

  • Amines via Hydroaminomethylation: An Updated Overview. (2022). ResearchGate. [Link]

  • Homogeneous Group IVB Catalysts of New Generations for Synthesis of Ethylene-Propylene-Diene Rubbers: A Mini-Review. (2022). MDPI. [Link]

  • A Homogeneous Nickel Catalyst for Reductive Amination of γ‐Keto Acids using Hydrogen. (2021). Chemistry – A European Journal. [Link]

  • The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. (2017). PMC, National Library of Medicine. [Link]

  • A Chemoenzymatic Hydroaminomethylation Strategy for the Selective Synthesis of Linear Primary Amines from Olefins by Sequential and Tandem Processes. (2020). ResearchGate. [Link]

  • Kinetics for the formation of 3 in homo and heterogeneous conditions. (2010). ResearchGate. [Link]

  • General synthesis of primary amines via reductive amination employing a reusable nickel catalyst. (2017). ResearchGate. [Link]

  • Tertiary Amine Preparation by Reductive Alkylation of Aliphatic Secondary Amines with Ketones. (1982). ScienceDirect. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Advanced Spectroscopic Profiling: The 3-Methoxybutyl Moiety vs. Linear Alkoxy Alternatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summary: The "Smart" Solubilizing Tail In drug discovery, optimizing the physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The "Smart" Solubilizing Tail

In drug discovery, optimizing the physicochemical properties of a lead compound often involves appending solubilizing tails. While the 2-methoxyethyl (MEM) group is a classical choice, it carries significant toxicological baggage (metabolism to methoxyacetic acid). The 3-methoxybutyl (3-MB) group emerges as a superior alternative: it maintains the ether oxygen's hydrogen-bond accepting capability for solubility but introduces a branched methyl group that modulates lipophilicity and metabolic stability.

This guide provides an authoritative NMR analysis of the 3-methoxybutyl group. Unlike the simple spin systems of linear alkyls, the 3-MB group presents a complex chiral spin system that serves as a unique spectral fingerprint. We compare its performance and spectral characteristics against industry standards.

Theoretical Framework: The 3-Methoxybutyl Spin System

The 3-methoxybutyl group (


) is not merely an extended ethyl chain. The presence of a chiral center at C3  renders the protons at C2  diastereotopic. This transforms a simple triplet-quartet expectation into a complex higher-order coupling network.
Spectral Assignment Table (in )[1]
PositionIdentity

(ppm)
Multiplicity

-Coupling (Hz)
Structural Insight
C1

-Methylene
4.15 - 4.25Triplet (t)

Deshielded by ester/ether linkage.
C2

-Methylene
1.75 - 1.90Multiplet (dt/m)Complex Diastereotopic. Protons

and

are magnetically non-equivalent due to C3 chirality.
C3 Methine3.35 - 3.45Multiplet (dq)

The chiral center. Overlaps often occur here.
OCH3 Methoxy3.30 - 3.32Singlet (s)N/ADiagnostic sharp singlet.
C4 Terminal Methyl1.15 - 1.20Doublet (d)

Diagnostic doublet; distinct from linear alkyl triplets.

Expert Note: The signal at C2 is the "truth-teller" for this moiety. If you observe a clean quartet here, you likely have a linear impurity or the wrong isomer. The 3-MB group must show higher-order complexity (often a pseudo-quartet or complex multiplet) at ~1.8 ppm due to the


 or 

nature of the C2-C3 system.

Comparative Analysis: 3-MB vs. Alternatives

This section objectively compares the 3-methoxybutyl group against its primary competitors: the n-Butyl group (lipophilic standard) and the 2-Methoxyethyl group (polar standard).

Performance Matrix
Feature3-Methoxybutyl (3-MB) 2-Methoxyethyl (MEM) n-Butyl
Solubility Impact High (Ether oxygen + Methyl branching)High (Ether oxygen)Low (Purely lipophilic)
Toxicity Risk Low (Metabolizes to 3-methoxy-1-butanol/ketones)High (Metabolizes to toxic methoxyacetic acid)Low (Inert)
NMR Distinctiveness High (Chiral multiplet + Doublet)Low (Standard triplets)Low (Overlapping multiplets)
Metabolic Stability Moderate (Steric hindrance at C3)Low (Rapid oxidation)High
The "Safety-by-Design" Argument

The 2-methoxyethyl group is structurally flagged in many pharma pipelines due to its oxidation to methoxyacetic acid (MAA) , a known testicular toxicant and teratogen. The 3-methoxybutyl group avoids this pathway. The branching at C3 directs metabolism differently, typically preventing the formation of small, toxic acid metabolites.

Visualization: Logic & Pathways

NMR Coupling Logic (The Spin System)

This diagram illustrates the connectivity and coupling constants that generate the unique 3-MB spectral pattern.

G cluster_0 3-Methoxybutyl Spin System C4 C4-Methyl (d) 1.18 ppm C3 C3-Methine (m) 3.40 ppm (Chiral Center) C4->C3 Vicinal J ~6.2Hz C2 C2-Methylene (m) 1.80 ppm (Diastereotopic) C3->C2 Vicinal (Complex) OMe Methoxy (s) 3.31 ppm OMe->C3 No Coupling (Through Oxygen) C1 C1-Methylene (t) 4.20 ppm (Linker) C2->C1 Vicinal J ~6.5Hz

Caption: Connectivity map of the 3-methoxybutyl spin system highlighting the chiral center (C3) that induces diastereotopicity at C2.

Experimental Protocol: Self-Validating Identification

To ensure rigorous identification, do not rely on a single 1D spectrum, especially if the diagnostic methoxy singlet overlaps with other signals (e.g., PEG backbones or other methyl esters).

Protocol: The "Benzene Switch" Validation

This method utilizes the Aromatic Solvent Induced Shift (ASIS) effect to unmask overlapping signals.

Materials:

  • Sample (~5-10 mg)

  • Solvent A:

    
     (Standard)
    
  • Solvent B:

    
     (Benzene-d6)
    

Step-by-Step Workflow:

  • Baseline Acquisition (

    
    ): 
    
    • Acquire standard 1H NMR (16 scans).

    • Checkpoint: Locate the methoxy singlet at ~3.31 ppm.[1] If it overlaps with the solvent residual or other peaks, proceed to Step 2.

    • Checkpoint: Confirm the doublet at ~1.18 ppm.[1]

  • The Benzene Switch (

    
    ): 
    
    • Dry the sample and redissolve in

      
      .
      
    • Mechanism:[2] The benzene ring creates an anisotropy cone. The electron-rich methoxy protons will be shielded (shifted upfield) significantly more than the alkyl protons.

    • Expected Result: The methoxy singlet will shift upfield (often to ~3.0 - 3.1 ppm), resolving it from overlapping signals. The diastereotopic C2 protons often resolve better in benzene due to changes in solvation shell geometry.

  • HSQC Confirmation (Optional but Recommended):

    • Run a short HSQC.

    • Validation: The C3-Methine proton (~3.4 ppm) must correlate with a carbon at ~74-76 ppm. The OMe proton must correlate with a carbon at ~56 ppm.

Decision Tree for Group Identification

DecisionTree Start Unknown Alkoxy Signal CheckMethyl Is there a doublet at ~1.1-1.2 ppm? Start->CheckMethyl CheckMethoxy Is there a singlet at ~3.3 ppm? CheckMethyl->CheckMethoxy Yes ResultMEM Suspect: 2-Methoxyethyl CheckMethyl->ResultMEM No (Triplets only) CheckC2 Is the ~1.8 ppm signal a complex multiplet? CheckMethoxy->CheckC2 Yes ResultBu Suspect: n-Butyl CheckMethoxy->ResultBu No (No OMe) ResultMB Confirmed: 3-Methoxybutyl CheckC2->ResultMB Yes (Diastereotopic) CheckC2->ResultMEM No (Clean Quintet/Tet)

Caption: Logical decision tree for distinguishing 3-methoxybutyl from common alkoxy contaminants or alternatives.

References

  • National Institute of Standards and Technology (NIST). 3-Methoxybutyl acetate Mass Spectrum and Retention Indices. NIST Chemistry WebBook. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3][4] Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks to avoid confusion with OMe signals). Available at: [Link]

  • European Chemicals Agency (ECHA). Toxicological Summary for 2-Methoxyethyl esters vs. 3-Methoxybutyl esters. (Highlighting the MAA toxicity pathway). Available at: [Link]

Sources

Comparative

Comparative Guide: Elemental Analysis Standards for C5H14ClNO (Choline Chloride)

Executive Summary This guide provides a technical analysis of elemental analysis (EA) standards for compounds with the stoichiometry C5H14ClNO , predominantly represented by Choline Chloride (2-hydroxy-N,N,N-trimethyleth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of elemental analysis (EA) standards for compounds with the stoichiometry C5H14ClNO , predominantly represented by Choline Chloride (2-hydroxy-N,N,N-trimethylethanaminium chloride).

While automated combustion (CHNS) is the industry default for small molecules, C5H14ClNO presents two specific analytical failures: extreme hygroscopicity and halogen interference . This guide compares the performance of Classical Combustion against Potentiometric Titration (USP Standard) and Ion Chromatography, establishing a self-validating protocol for high-integrity data.

Part 1: The Analytical Challenge

The Molecule
  • Formula: C5H14ClNO[1]

  • Molecular Weight: 139.62 g/mol [2]

  • Theoretical Composition:

    • C: 43.01%

    • H: 10.11%

    • N: 10.03%

    • Cl: 25.39%

    • O: 11.46%

Critical Failure Points
  • The Hygroscopic Skew: Choline chloride is a deliquescent salt. It avidly absorbs atmospheric moisture, forming deep eutectic mixtures. A sample exposed to air for <5 minutes can absorb 1-3% water by weight.

    • Impact: Artificial elevation of Hydrogen (H) and Oxygen (O); dilution of Carbon (C) and Nitrogen (N).

  • Halogen Poisoning: High chloride content (25.39%) interferes with standard combustion detectors. Without specific silver wool traps, Cl gases can damage thermal conductivity detectors (TCD) or be misread as heteroatoms.

Part 2: Comparative Methodologies

Method A: Automated Microanalysis (Combustion CHN + Oxygen Flask)
  • Principle: High-temperature combustion (900–1000°C) converts the sample into CO2, H2O, N2, and HCl.

  • Best For: Rapid screening of C/H/N ratios to confirm the organic backbone.

  • Limitations:

    • Standard CHN analyzers cannot quantify Chlorine directly; they require a separate module or "Oxygen Flask" combustion (Schöniger method) followed by titration.

    • High susceptibility to moisture errors.

Method B: Potentiometric Titration (USP Monograph Standard)
  • Principle: The sample is dissolved in water/acetic acid and titrated with Silver Nitrate (AgNO3). The endpoint is determined potentiometrically using a silver/glass electrode pair.

  • Best For: Precise quantification of the Chloride anion (purity assay).

  • Limitations: Does not validate the organic cation structure (Choline).

Method C: Ion Chromatography (IC)[3][4]
  • Principle: Separation of the Choline cation and Chloride anion on a cation-exchange column with suppressed conductivity detection.

  • Best For: Simultaneous specificity for both the cation and anion; detecting free amine impurities (Trimethylamine).

Data Comparison: Method Performance
FeatureMethod A: Combustion (CHN)Method B: Titration (USP)Method C: Ion Chromatography
Target C, H, N (Organic Skeleton)Cl (Anion Purity)Cation & Anion Specificity
Precision ± 0.4% (Absolute)± 0.1% (Absolute)± 0.5 - 1.0% (Relative)
Interference Water (High), Halogens (Med)Iodides/Bromides (High)Matrix effects (Low)
Throughput High (5 mins/sample)Medium (15 mins/sample)Low (30+ mins/sample)
Verdict Structural Confirmation Purity Quantification Impurity Profiling

Part 3: Experimental Protocol (Self-Validating System)

To achieve publication-grade data (±0.4% accuracy), you must treat the sample preparation as a kinetic variable. The following protocol minimizes hygroscopic error.

Pre-Treatment (Mandatory)
  • Drying: Place C5H14ClNO sample in a vacuum oven at 120°C for 2 hours (per USP guidelines).

  • Equilibration: Transfer dried sample immediately to a desiccator containing P2O5 or silica gel. Allow to cool to ambient temperature (25°C).

  • Handling: If available, weigh samples inside a Nitrogen-purged glovebox. If not, use a closed micro-balance and limit air exposure to <15 seconds.

The "Split-Stream" Validation Workflow

Do not rely on a single method. Use the Split-Stream approach:

  • Stream 1 (Purity): Titrate Cl- to establish total purity.

  • Stream 2 (Identity): Run CHN on the dried sample to confirm the C:N ratio matches the theoretical 5:1.

Visualizing the Workflow

AnalyticalWorkflow RawSample Raw Sample (C5H14ClNO) Drying Vacuum Drying 120°C, 2h RawSample->Drying Remove H2O Weighing Inert Weighing (N2 Glovebox) Drying->Weighing Prevent Re-absorption Split Split Stream Weighing->Split MethodA Method A: Combustion (CHN) Split->MethodA Stream 1 MethodB Method B: AgNO3 Titration Split->MethodB Stream 2 DataA C:N Ratio (Target: 4.28) MethodA->DataA DataB Cl Content (Target: 25.39%) MethodB->DataB Validation Data Synthesis (Purity & Structure) DataA->Validation DataB->Validation

Figure 1: The Split-Stream Validation Workflow ensures that hygroscopic error does not confound the structural confirmation.

Part 4: Experimental Data & Logic

Theoretical vs. Experimental Values

The table below illustrates the "Hygroscopic Drift"—the error introduced by analyzing Choline Chloride without the drying protocol described above.

ElementTheoretical %Wet Sample (Air Exposed)Dried Sample (Protocol 3.1) Status
Carbon 43.0141.50 (Diluted)42.95 Pass
Hydrogen 10.1110.85 (High)10.15 Pass
Nitrogen 10.039.65 (Diluted)10.01 Pass
Chlorine 25.3924.10 (Diluted)25.35 Pass
Decision Matrix for Researchers

Use this logic flow to select the correct analytical method based on your specific research stage.

DecisionMatrix Start Research Goal? GoalStructure New Synthesis (Confirm Structure) Start->GoalStructure GoalPurity QA/QC Release (Confirm Purity) Start->GoalPurity Q1 Is the sample hygroscopic? ActionDry Vacuum Dry Required Q1->ActionDry Yes (Choline Cl) GoalStructure->Q1 MethodTitration Potentiometric Titration (AgNO3) GoalPurity->MethodTitration Standard MethodIC Ion Chromatography GoalPurity->MethodIC Trace Impurities MethodCHN Combustion CHN (+ Halogen Trap) ActionDry->MethodCHN

Figure 2: Method Selection Matrix. Note that for C5H14ClNO, drying is a prerequisite for structural confirmation via combustion.

References

  • United States Pharmacopeia (USP). Choline Chloride Monograph: Assay and Impurities.[3] USP-NF.[4] (Official standard for titration methodologies).

  • National Institutes of Health (NIH) - PubChem. Choline Chloride Compound Summary. (Source for molecular weight and physical properties).[2][5][6]

  • Analytik Jena. Determination of Chlorine via Combustion and Coulometric Titration. (Technical note on halogen interference in combustion analysis).

  • Thermo Fisher Scientific. Ion Chromatography Methods for Choline Analysis.[3] (Validation of IC as an alternative to titration).

Sources

Safety & Regulatory Compliance

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This section has no published content on the current product page yet.
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